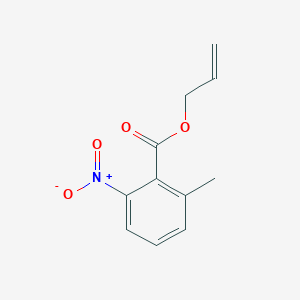

Allyl 2-methyl-6-nitrobenzoate

Description

Significance of Benzoate (B1203000) Esters and Allylic Functionalities in Chemical Synthesis

Benzoate esters, as derivatives of benzoic acid, are a cornerstone in organic synthesis, valued for their versatility. chemicalbook.comdergipark.org.tr They serve as crucial intermediates in the production of pharmaceuticals, fine chemicals, and plasticizers. chemicalbook.comdergipark.org.tr A primary role of the benzoate ester is as a protecting group for alcohols. The ester linkage is stable enough to endure various reaction conditions applied to other parts of a molecule, yet it can be cleaved later to regenerate the original alcohol. fiveable.me Furthermore, the ester functional group itself is reactive and can undergo transformations like hydrolysis back to the parent carboxylic acid and alcohol, or Claisen condensation to form new carbon-carbon bonds. fiveable.me

The allyl group, a substituent with the formula −CH2−HC=CH2, is another feature of immense importance in synthesis. wikipedia.org The carbon atom adjacent to the double bond is known as the allylic position, and bonds at this site are weaker and more reactive than typical C-H bonds. wikipedia.org This enhanced reactivity makes allylic compounds susceptible to a range of useful transformations, including allylic substitutions, oxidations, and ene reactions. wikipedia.org Organometallic allyl compounds are particularly important as reagents for adding allyl groups to other molecules, a process known as allylation. nih.gov This reactivity is harnessed in diverse applications, from the synthesis of complex natural products and fragrances to the crosslinking of polymers in paints and rubbers. wikipedia.org

Overview of the 2-Methyl-6-nitrobenzoate (B8389549) Moiety in Dehydrating Reagents

The 2-methyl-6-nitrobenzoate moiety is the core component of a highly effective class of dehydrating reagents, most notably 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA). wikipedia.orgresearchgate.net Developed by Professor Isamu Shiina, this reagent, also known as the Shiina reagent, is widely used for creating esters from carboxylic acids and alcohols, a reaction termed the Shiina esterification. wikipedia.orgyoutube.com This method is prized for its mild, room-temperature conditions and its ability to produce high yields of esters from nearly equal amounts of starting materials. organic-chemistry.org

The power of the 2-methyl-6-nitrobenzoate structure lies in a combination of electronic and steric effects. The nitro group (NO₂) is strongly electron-withdrawing, which makes the anhydride's carbonyl groups highly reactive towards nucleophilic attack by an alcohol. organic-chemistry.orgacs.org The methyl group (CH₃) positioned ortho to the nitro group provides steric hindrance that helps direct the reaction, enhances chemoselectivity, and minimizes unwanted side reactions. researchgate.netorganic-chemistry.org This reagent is not only used for simple esterifications but is also exceptionally effective for intramolecular cyclizations to form large-ring esters known as macrolactones, which are common in many pharmacologically active natural products. wikipedia.orgyoutube.comwikipedia.org The MNBA reagent is also used to create amides and peptides. wikipedia.orgwikipedia.orgresearchgate.net

Contextualization of Allyl 2-methyl-6-nitrobenzoate as a Synthetic Intermediate and Target Molecule

In the landscape of organic synthesis, this compound can be viewed from two strategic standpoints: as a synthetic intermediate and as a target molecule.

As a synthetic intermediate , the compound is a valuable building block. Its structure contains multiple reactive sites that can be selectively manipulated. The allyl group is particularly versatile; it can participate in transition metal-catalyzed reactions (e.g., Tsuji-Trost reaction), undergo oxidation to form an aldehyde or carboxylic acid, or be involved in rearrangements to construct more complex carbon skeletons. wikipedia.org The nitro group can be reduced to an amine, opening pathways to anilines and related compounds, while the ester linkage can be hydrolyzed to release allyl alcohol and 2-methyl-6-nitrobenzoic acid. wikipedia.org

As a target molecule , the synthesis of this compound is a practical exercise in advanced esterification. The most direct route would be the esterification of 2-methyl-6-nitrobenzoic acid with allyl alcohol. Given the steric hindrance around the carboxylic acid, a powerful condensation method like the Shiina esterification, which uses the corresponding 2-methyl-6-nitrobenzoic anhydride (MNBA), would be an ideal approach. researchgate.netorganic-chemistry.org Successfully synthesizing this specific molecule demonstrates control over sterically demanding reactions and provides a unique compound that combines the stability of a benzoate with the versatile reactivity of an allyl group, making it a precursor for further synthetic exploration.

Data Tables

Table 1: Physicochemical Properties of a Related Compound: Methyl 2-methyl-6-nitrobenzoate

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | PubChem |

| Molecular Weight | 195.17 g/mol | PubChem nih.gov |

| IUPAC Name | methyl 2-methyl-6-nitrobenzoate | PubChem nih.gov |

Note: Data for the specific allyl ester is not widely published; properties of the closely related methyl ester are provided for reference.

Table 2: Key Reagents in the Synthesis and Chemistry of Nitrobenzoates

| Reagent Name | Abbreviation | Key Application |

| 2-Methyl-6-nitrobenzoic anhydride | MNBA | Dehydrating agent for esterification and macrolactonization (Shiina esterification). wikipedia.org |

| 4-(Dimethylamino)pyridine | DMAP | Nucleophilic catalyst used in combination with MNBA. researchgate.netorganic-chemistry.org |

| Allyl Alcohol | Reactant for the synthesis of allyl esters. | |

| 2-Methyl-6-nitrobenzoic acid | Carboxylic acid precursor to MNBA and this compound. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

prop-2-enyl 2-methyl-6-nitrobenzoate |

InChI |

InChI=1S/C11H11NO4/c1-3-7-16-11(13)10-8(2)5-4-6-9(10)12(14)15/h3-6H,1,7H2,2H3 |

InChI Key |

HXTYBKQPLAENDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OCC=C |

Origin of Product |

United States |

Methodological Advances in the Synthesis of Allyl 2 Methyl 6 Nitrobenzoate

Esterification Reactions Utilizing 2-Methyl-6-nitrobenzoic Anhydride (B1165640) (MNBA)

The use of 2-methyl-6-nitrobenzoic anhydride (MNBA), often referred to as the Shiina reagent, represents a cornerstone in modern esterification chemistry. wikipedia.org Developed by Professor Isamu Shiina in 2002, this method facilitates the dehydration condensation between carboxylic acids and alcohols. wikipedia.orgresearchgate.net The synthesis of Allyl 2-methyl-6-nitrobenzoate (B8389549) via this route involves the reaction of 2-methyl-6-nitrobenzoic acid and allyl alcohol using MNBA as the coupling agent. This approach is noted for its high efficiency, mild reaction conditions, and excellent chemoselectivity, often proceeding with nearly equimolar amounts of the acid and alcohol. researchgate.netorganic-chemistry.org

Catalytic Systems for Efficient Ester Bond Formation

The efficacy of MNBA-mediated esterification is significantly enhanced by the presence of specific catalysts. The reaction is typically promoted by nucleophilic basic catalysts, which activate the anhydride and the subsequent mixed anhydride intermediate. niph.go.jpacs.org Widely employed catalytic systems involve a combination of MNBA and a nucleophilic catalyst, often in the presence of a tertiary amine base like triethylamine (B128534) (Et3N) to neutralize the liberated 2-methyl-6-nitrobenzoic acid. researchgate.netorganic-chemistry.org

Key nucleophilic catalysts include:

4-(Dimethylamino)pyridine (DMAP): This is the most common and highly effective catalyst for this transformation. researchgate.netacs.org

4-(Dimethylamino)pyridine N-oxide (DMAPO): In certain applications, particularly macrolactonization, DMAPO has been shown to exhibit even higher activity than DMAP. researchgate.netacs.orgacs.org

4-Pyrrolidinopyridine (PPY): PPY is another effective nucleophilic catalyst used in Shiina esterification. researchgate.netniph.go.jp

The combination of MNBA with a catalytic amount of DMAPO has been reported to display significantly higher activity compared to other conventional coupling reagents. acs.org These acyl-transfer catalysts are crucial for the rapid and efficient formation of the ester bond under mild, room-temperature conditions. niph.go.jp

Table 1: Catalytic Systems for MNBA-Mediated Esterification

| Dehydrating Agent | Nucleophilic Catalyst | Base (Typical) | Typical Conditions |

|---|---|---|---|

| MNBA | DMAP | Triethylamine | Room Temperature |

| MNBA | DMAPO | Triethylamine | Room Temperature |

Optimization of Reaction Conditions for Yield and Selectivity

A primary advantage of the MNBA method is its operational simplicity and the ability to achieve high yields and selectivity without the need for excess reagents or complex procedural steps. organic-chemistry.org Optimization focuses on several key parameters to maximize the conversion to Allyl 2-methyl-6-nitrobenzoate while minimizing side reactions.

Stoichiometry: The reaction proceeds efficiently with nearly equimolar amounts of the carboxylic acid and alcohol (e.g., 2-methyl-6-nitrobenzoic acid and allyl alcohol). Typically, a slight excess (e.g., 1.1 equivalents) of MNBA and a base like triethylamine is used, with the nucleophilic catalyst (e.g., DMAP) present in catalytic quantities (e.g., 10 mol%). researchgate.net

Temperature: The esterification is generally conducted at room temperature, which is advantageous for substrates containing thermally sensitive functional groups. organic-chemistry.orgresearchgate.net

Solvent: The choice of solvent can influence reaction rates and solubility of the reagents. Dichloromethane and toluene (B28343) are commonly used solvents for these reactions. tcichemicals.com

Concentration and Addition Rate: In related intramolecular reactions (macrolactonizations), slow addition of the substrate to the MNBA/catalyst solution under high-dilution conditions has been shown to enhance selectivity for the desired monomeric product. This principle is relevant for intermolecular esterifications to ensure a controlled reaction and suppress potential side reactions. tcichemicals.com

The optimized protocol generally involves mixing the reagents at ambient temperature, leading to high-purity esters and simplifying purification processes. organic-chemistry.org

Mechanistic Pathways of MNBA-Mediated Esterification: Role of the 2-Methyl-6-nitrobenzoate Anion

The mechanism of the MNBA-mediated esterification is a well-elucidated process that highlights the unique role of the anhydride and its byproducts. acs.orgwikipedia.org The reaction proceeds through the following key steps:

Formation of a Mixed Anhydride (MA): The nucleophilic catalyst (e.g., DMAP) first attacks the MNBA, forming a highly reactive acylpyridinium salt. The carboxylic acid (2-methyl-6-nitrobenzoic acid, in the context of forming the target ester's precursor acid) then reacts with this activated species to generate a mixed anhydride (MA). wikipedia.org

Selective Activation of the Mixed Anhydride: The nucleophilic catalyst selectively attacks the carbonyl group derived from the substrate carboxylic acid within the MA, reforming an acylpyridinium intermediate. This selective activation is a key factor in the high chemoselectivity of the reaction, preventing the formation of the unwanted allyl ester of the reagent's benzoic acid. wikipedia.org

Nucleophilic Attack and Deprotonation: The alcohol (allyl alcohol) then attacks the activated acylpyridinium complex. Crucially, the 2-methyl-6-nitrobenzoate anion, generated in situ from the initial steps, functions as a base to deprotonate the attacking alcohol's hydroxyl group. acs.orgwikipedia.org

Density functional theory (DFT) calculations have provided deeper insight, revealing that the deprotonation of the alcohol by the 2-methyl-6-nitrobenzoate anion and the subsequent ester bond formation occur in a concerted fashion within the transition state. acs.org The steric and electronic properties of the 2-methyl-6-nitrobenzoate anion are believed to rigidly stabilize this transition state, thereby effectively promoting the esterification process. acs.org

Synthesis from 2-Methyl-6-nitrobenzoyl Chloride and Related Acylating Agents

An alternative and more traditional route to this compound involves the use of an acylating agent such as 2-methyl-6-nitrobenzoyl chloride. molaid.com This method relies on the direct acylation of allyl alcohol. The general reaction involves mixing the acyl chloride with allyl alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The role of the base is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct during the reaction, driving the equilibrium towards the product.

While specific literature detailing the synthesis of this compound from its corresponding acyl chloride is not prevalent, the methodology is standard in organic synthesis. Analogous reactions, such as the acylation of alcohols with para-nitrobenzoyl chloride or 4-nitrobenzoyl chloride, are well-documented and proceed under similar conditions to yield the corresponding esters. whiterose.ac.ukresearchgate.net The reaction is generally robust but may be less chemoselective than the MNBA method if the substrate contains other nucleophilic groups.

Chemo- and Regioselective Preparations of this compound and its Analogues

Chemoselectivity and regioselectivity are critical considerations in the synthesis of complex molecules, including analogues of this compound that may possess multiple reactive sites.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. The MNBA-mediated esterification demonstrates exceptionally high chemoselectivity. organic-chemistry.org For instance, when an alcohol is esterified with a carboxylic acid, the reaction overwhelmingly produces the desired ester with minimal formation of the byproduct ester from the anhydride reagent itself, with reported selectivity ratios exceeding 200:1. wikipedia.org This makes the method highly suitable for synthesizing esters in the presence of other potentially reactive functionalities.

Regioselectivity: This relates to the preferential reaction at one specific site among several similar functional groups. In the direct synthesis of this compound from its simple precursors, regioselectivity is not a major issue. However, in the synthesis of more complex analogues, such as the esterification of a diol or polyol with 2-methyl-6-nitrobenzoic acid, controlling which hydroxyl group reacts is paramount. The mild conditions and high selectivity of the MNBA/DMAP system can contribute to achieving high regioselectivity, often governed by the steric accessibility of the different hydroxyl groups. For challenging substrates, protecting group strategies may be employed in conjunction with these esterification methods to ensure the reaction occurs at the desired position. The development of catalytic systems that can distinguish between similar functional groups remains an active area of research for the synthesis of complex ester-containing molecules. liverpool.ac.uk

Transformational Chemistry of Allyl 2 Methyl 6 Nitrobenzoate

Chemical Reactions Involving the Allyl Ester Functionality

The allyl ester group is a versatile functional group in organic synthesis, primarily utilized as a protecting group for carboxylic acids. Its utility stems from its stability under various conditions and its susceptibility to cleavage under specific, mild conditions that often leave other functional groups intact.

The deprotection of the allyl ester to unveil the corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid, is a key transformation. This is most commonly and efficiently achieved through palladium-catalyzed reactions. nih.govorganic-chemistry.orgacsgcipr.org The general mechanism involves the coordination of the palladium(0) catalyst to the double bond of the allyl group, forming a π-allylpalladium(II) complex. acsgcipr.orgyoutube.com This is followed by an oxidative addition step where the carboxylate acts as a leaving group. youtube.com The resulting cationic π-allylpalladium complex then reacts with a nucleophilic scavenger, regenerating the palladium(0) catalyst and producing an allylated scavenger. acsgcipr.org

A variety of palladium catalysts and scavenger systems can be employed for this transformation, each offering different advantages in terms of reaction conditions and functional group tolerance. tandfonline.comtandfonline.comgoogle.com

| Catalyst System | Scavenger/Nucleophile | Typical Conditions | Reference |

| Pd(PPh₃)₄ | Pyrrolidine or Piperidine | Catalytic amount of Pd complex, 1.0-1.5 moles of scavenger per mole of ester | google.com |

| Pd(PPh₃)₄ / ZnCl₂ | Polymethylhydrosiloxane (PMHS) | Ambient temperature, mild conditions | organic-chemistry.org |

| Pd(OAc)₂ | Various nucleophiles | - | tandfonline.comtandfonline.com |

| PdCl₂(PPh₃)₂ | Various nucleophiles | - | tandfonline.comtandfonline.com |

This palladium-catalyzed deallylation is highly valued for its mildness, which allows for the selective cleavage of the allyl ester in the presence of other sensitive functional groups that might not be stable under more traditional acidic or basic hydrolysis conditions. acsgcipr.org

Beyond palladium-based methods, other reagents have been developed for allyl ester deprotection, although they are less commonly used for this specific substrate. These can include transition metal complexes based on rhodium or the use of other reagents like zeolites under specific conditions. tandfonline.comtandfonline.com

The allyl group in Allyl 2-methyl-6-nitrobenzoate (B8389549) can undergo allylic rearrangement, a reaction characteristic of allylic systems. masterorganicchemistry.com This process typically proceeds through the formation of a resonance-stabilized allylic carbocation intermediate. In the context of this molecule, such a rearrangement could be initiated under acidic conditions or during certain substitution reactions.

While specific studies on the allylic rearrangement of Allyl 2-methyl-6-nitrobenzoate are not extensively documented, the general mechanism suggests that protonation of the ester oxygen, followed by the departure of the 2-methyl-6-nitrobenzoic acid, would generate an allylic cation. A nucleophile present in the reaction mixture could then attack either of the two electrophilic carbons of the allylic cation, potentially leading to a mixture of products. rsc.org For instance, solvolysis in a nucleophilic solvent like aqueous acetone (B3395972) could lead to both the starting allyl alcohol and a rearranged allylic alcohol. acs.org

Allylic substitution reactions can also occur, where a nucleophile replaces the carboxylate group. These reactions can sometimes be accompanied by an allylic rearrangement, where the double bond shifts its position. masterorganicchemistry.com The regioselectivity of the nucleophilic attack is often influenced by steric hindrance and the electronic nature of the substituents on the allylic system. youtube.com

Reactivity of the Substituted Aromatic Nucleus

The aromatic ring of this compound is substituted with a nitro group and a methyl group. The electronic properties of these substituents significantly influence the reactivity of the aromatic nucleus.

The nitro group is a strong electron-withdrawing group and is readily susceptible to reduction. wikipedia.org The complete reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.comorganic-chemistry.org This conversion drastically alters the electronic properties of the aromatic ring, turning the strongly deactivating nitro group into a strongly activating amino group.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent can sometimes allow for the isolation of intermediate reduction products like nitroso or hydroxylamino compounds. nih.govmdpi.com

| Reagent System | Product | Typical Conditions |

| Fe, Sn, or Zn metal with HCl | Amine (e.g., Allyl 2-amino-6-methylbenzoate) | Acidic, aqueous media |

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | Amine | Neutral conditions, requires pressure vessel |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Mild, aqueous conditions |

| Zinc dust and NH₄Cl | Hydroxylamine (e.g., Allyl 2-hydroxylamino-6-methylbenzoate) | Near-neutral pH |

The reduction of the nitro group to an amine is a critical step in the synthesis of many pharmaceuticals and dyes, as the resulting aniline (B41778) derivatives are versatile synthetic intermediates. masterorganicchemistry.comwikipedia.org

The aromatic ring in this compound is strongly deactivated by the electron-withdrawing nitro group. wikipedia.org This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, significantly more difficult compared to benzene (B151609) or activated derivatives like toluene (B28343). libretexts.orgchemguide.co.uk If such a reaction were forced to occur, the directing effect of the existing substituents would need to be considered. The nitro group is a meta-director, while the methyl group is an ortho, para-director. chemguide.co.uk Given the positions of the current groups (1, 2, and 6), further substitution would be sterically hindered and electronically disfavored.

The methyl group itself is also relatively unreactive. Its oxidation to a carboxylic acid, a common reaction for methyl groups on aromatic rings (e.g., oxidation of toluene to benzoic acid), is challenging in the presence of the deactivating nitro group. Harsh oxidizing agents would be required, which could potentially cleave other parts of the molecule.

Ester Hydrolysis and Transesterification Equilibria and Kinetics

The ester linkage in this compound can be cleaved through hydrolysis, either under acidic or basic conditions, to yield 2-methyl-6-nitrobenzoic acid and allyl alcohol. The rate of this reaction is influenced by both electronic and steric factors.

The presence of the electron-withdrawing nitro group on the aromatic ring makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack. semanticscholar.org This is a general effect observed in the hydrolysis of nitrophenyl and nitrobenzoate esters, which typically hydrolyze faster than their unsubstituted counterparts. acs.orgresearchgate.net

However, the methyl group at the ortho position to the ester functionality introduces significant steric hindrance. This steric bulk can impede the approach of a nucleophile (like a hydroxide (B78521) ion or water molecule) to the carbonyl carbon, thereby slowing down the rate of hydrolysis. This steric effect often counteracts the electronic accelerating effect of the nitro group. The net rate of hydrolysis will depend on the balance of these two opposing factors.

Studies on the alkaline hydrolysis of similar esters, such as ethyl p-nitrobenzoate, have shown the reaction to be first order with respect to both the ester and the hydroxide ion concentration. acs.org The kinetics of hydrolysis for this compound would be expected to follow a similar second-order rate law.

Transesterification, the reaction of the ester with an alcohol to form a different ester, is an equilibrium process. For this compound, this would involve reacting it with an alcohol (R-OH) in the presence of an acid or base catalyst to produce a new ester (R-2-methyl-6-nitrobenzoate) and allyl alcohol. The position of the equilibrium would be dictated by the relative concentrations of the reactants and products and their thermodynamic stabilities. Driving the reaction to completion would typically require using a large excess of the new alcohol or removing one of the products (e.g., allyl alcohol) from the reaction mixture as it is formed.

Role of Allyl 2 Methyl 6 Nitrobenzoate in Advanced Synthetic Applications

Utilization as a Building Block in Complex Molecule Synthesis

2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) has emerged as a powerful tool for the synthesis of complex molecules, particularly in the formation of ester and amide bonds. sigmaaldrich.com Its utility stems from its ability to act as a potent dehydrating agent, promoting condensation reactions between carboxylic acids and alcohols or amines. wikipedia.orgorganic-chemistry.org This reactivity is crucial in the construction of intricate natural products and other biologically active compounds.

The mechanism of MNBA-mediated esterification involves the formation of a mixed anhydride intermediate, which is highly reactive towards nucleophilic attack by an alcohol. This process is often catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO). researchgate.net The reaction proceeds efficiently under mild, often room temperature, conditions, which is advantageous when dealing with sensitive substrates. wikipedia.orgresearchgate.net

Key Features of MNBA in Complex Synthesis:

High Yields: The use of MNBA typically results in excellent yields of the desired ester or amide products. organic-chemistry.orgresearchgate.net

Chemoselectivity: It exhibits high chemoselectivity, allowing for the specific reaction of carboxylic acids in the presence of other functional groups. organic-chemistry.org

Mild Reaction Conditions: The reactions can be carried out at room temperature, preserving the integrity of complex and delicate molecules. wikipedia.orgresearchgate.net

The versatility of MNBA is demonstrated in its application to the synthesis of a wide array of compounds, including macrolides, peptides, and other complex natural products. sigmaaldrich.com

| Substrate Class | Product | Catalyst | Significance |

| Carboxylic Acids & Alcohols | Esters | DMAP/DMAPO | High efficiency and chemoselectivity in ester bond formation. organic-chemistry.orgresearchgate.net |

| Carboxylic Acids & Amines | Amides | DMAP | Effective for peptide coupling and amide synthesis. wikipedia.org |

| ω-Hydroxycarboxylic Acids | Macrolactones | DMAP/DMAPO | Crucial for the synthesis of large-ring lactones. wikipedia.orgresearchgate.net |

Contributions to Macrocyclization Methodologies

One of the most significant contributions of 2-Methyl-6-nitrobenzoic anhydride is in the field of macrocyclization, specifically in a reaction known as the Shiina macrolactonization. wikipedia.org This methodology provides an efficient route to medium and large-sized lactones from their corresponding ω-hydroxycarboxylic acids. wikipedia.orgresearchgate.net Macrocycles are prevalent in a variety of biologically active natural products, and their synthesis is a key challenge in organic chemistry.

The Shiina macrolactonization using MNBA offers several advantages over other methods. The reaction proceeds under basic or neutral conditions at room temperature, which helps to minimize side reactions such as epimerization and decomposition that can occur with more forceful methods. wikipedia.org This mildness is particularly important when constructing complex macrocyclic structures with multiple stereocenters.

The effectiveness of this methodology has been demonstrated in the total synthesis of numerous natural products, including the antifungal compound eushearilide (B1255435) and the anticancer drug prunustatin A. sigmaaldrich.com

| Natural Product | Ring Size | Significance of MNBA |

| Eushearilide | 16-membered | Enabled the efficient formation of the macrocyclic lactone core. sigmaaldrich.com |

| Prunustatin A | 18-membered | Key reagent for the cyclization step in the total synthesis. sigmaaldrich.com |

| Tetrahydrolipstatin | 14-membered | Utilized for the formation of the β-lactone ring. sigmaaldrich.com |

Strategic Use as a Carboxylic Acid Protecting Group in Multi-step Synthesis

While not a conventional protecting group in itself, the chemistry associated with 2-methyl-6-nitrobenzoate (B8389549) derivatives provides a strategic approach to carboxylic acid protection and activation. In multi-step syntheses, the selective protection and subsequent deprotection of carboxylic acid functionalities are crucial. nih.gov

The formation of a 2-methyl-6-nitrobenzoate ester can be considered a form of "protection-activation." The ester is stable under various reaction conditions, effectively protecting the carboxylic acid. However, the electronic properties of the nitro-substituted aryl group make the carbonyl carbon susceptible to nucleophilic attack under specific conditions, allowing for its conversion to other functional groups.

Furthermore, photoremovable protecting groups based on nitrobenzyl compounds, such as the α-carboxy-6-nitroveratryl (αCNV) group, offer a modern strategy for carboxylic acid protection. nih.gov These groups can be cleaved by photolysis at specific wavelengths, providing a mild and orthogonal deprotection method that avoids the use of harsh acidic or basic conditions. nih.gov This approach is particularly useful in the synthesis of sensitive biomolecules. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

No experimental data from high-resolution mass spectrometry (HRMS) for Allyl 2-methyl-6-nitrobenzoate (B8389549) could be located. This technique would be crucial for confirming its elemental composition by providing a highly accurate mass measurement of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Specific NMR spectroscopic data for Allyl 2-methyl-6-nitrobenzoate is not available in the reviewed literature.

Proton (¹H) NMR Spectroscopic Analysis

Published ¹H NMR spectra for this compound, which would detail the chemical shifts, coupling constants, and integration of its protons, could not be found.

Carbon (¹³C) NMR Spectroscopic Analysis

Similarly, there is no available ¹³C NMR data, which would be essential for identifying the chemical environment of each carbon atom within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No experimentally obtained Infrared (IR) or Raman spectra for this compound are present in the public domain. These spectroscopic techniques would be vital for identifying the characteristic vibrational modes of its functional groups, such as the ester carbonyl, the nitro group, and the allyl group.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

There are no published HPLC methods specifically developed for the analysis of this compound. Consequently, information regarding its purity assessment and the determination of its enantiomeric excess via chiral HPLC is not available.

Due to the lack of empirical data, the creation of data tables and a detailed discussion of research findings for this compound, as requested, cannot be fulfilled at this time. The scientific community has not yet published the necessary research to provide a comprehensive analytical profile of this specific compound.

Future Perspectives and Unexplored Research Avenues

Innovations in Green Chemistry Approaches for Synthesis

The future synthesis of Allyl 2-methyl-6-nitrobenzoate (B8389549) will likely be guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste and energy consumption. Current synthetic routes to similar compounds often rely on traditional methods that may involve hazardous reagents and solvents.

Future research should focus on developing more sustainable synthetic pathways. This could involve:

Greener Precursor Synthesis: The synthesis of the parent acid, 2-methyl-6-nitrobenzoic acid, can be improved. For instance, novel biomimetic catalysts like substituted iron porphyrins have been investigated for the aerobic oxidation of o-nitrotoluene, offering a greener alternative to conventional oxidants. researchgate.net

Catalytic Esterification: Moving away from stoichiometric activating agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) organic-chemistry.orgwikipedia.org, research could explore direct esterification of 2-methyl-6-nitrobenzoic acid with allyl alcohol using reusable solid acid catalysts.

Alternative Solvents and Conditions: The use of safer, bio-based solvents, or even solvent-free conditions through techniques like mechanochemistry, could significantly improve the environmental profile of the synthesis. researchgate.net

Energy Efficiency: Employing energy-efficient technologies such as microwave-assisted synthesis could reduce reaction times and energy consumption compared to conventional heating methods.

| Green Synthesis Strategy | Potential Advantage | Research Focus |

| Biomimetic Oxidation | Use of O2 or air as the primary oxidant; milder conditions. | Development of robust porphyrin or related catalysts for the oxidation of 2-methyl-nitrotoluene. |

| Solid Acid Catalysis | Catalyst reusability; simplified product purification. | Screening of zeolites, functionalized resins, or metal oxides for the direct esterification with allyl alcohol. |

| Mechanochemistry | Reduction or elimination of bulk solvent use. | Investigating ball-milling techniques for the esterification reaction. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and reduced energy use. | Optimization of reaction parameters under microwave irradiation. |

Discovery of Novel Catalytic Reactions and Applications

The unique combination of functional groups in Allyl 2-methyl-6-nitrobenzoate opens the door to a variety of novel catalytic transformations. The compound can serve as a versatile building block, with each functional group offering a handle for selective modification.

Unexplored research avenues include:

Selective Reduction: A major area of interest would be the selective catalytic reduction of the nitro group to an amine. This would yield Allyl 2-amino-6-methylbenzoate, a precursor for dyes, pharmaceuticals, and polymers. The challenge lies in developing catalysts that can achieve this transformation while preserving the sensitive allyl and ester groups.

Allyl Group Functionalization: The allyl group is highly versatile and can participate in a wide range of transition-metal-catalyzed reactions, such as Heck coupling, Tsuji-Trost allylic substitution, hydroformylation, and metathesis. Research into these reactions using this compound as a substrate could lead to a diverse library of complex molecules.

Orthogonal Functionalization: A sophisticated research goal would be the development of "orthogonal" catalytic systems that can selectively functionalize one group in the presence of the others. For example, a chemoselective catalyst could hydrogenate the allyl group's double bond without affecting the nitro group, or vice versa.

| Catalytic Reaction Type | Target Functional Group | Potential Product/Application |

| Selective Hydrogenation | Nitro Group | Synthesis of Allyl 2-amino-6-methylbenzoate for further functionalization. |

| Heck Coupling | Allyl Group | Carbon-carbon bond formation to attach aryl or vinyl groups. |

| Allylic Alkylation | Allyl Group | Introduction of nucleophiles at the allylic position. |

| Ring-Closing Metathesis | Allyl Group (with another alkene) | Synthesis of cyclic compounds and macrocycles. |

Advanced Mechanistic Investigations

A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The electronic and steric environment of this compound—with the bulky ortho-methyl group and the electron-withdrawing nitro group—presents interesting mechanistic questions.

Future mechanistic studies could focus on:

Elucidating Catalytic Cycles: For any newly discovered catalytic reaction, a combination of kinetic studies, in-situ spectroscopy (e.g., IR, NMR), and intermediate characterization would be essential to map out the complete catalytic cycle.

Understanding Substituent Effects: Investigating how the electronic nature of the nitro group and the steric hindrance of the methyl group influence the reactivity of the allyl and ester functionalities is a key research question. For instance, does the nitro group's electron-withdrawing nature activate or deactivate the allyl group toward certain electrophilic or nucleophilic attacks?

Isotopic Labeling Studies: Using isotopically labeled versions of the molecule (e.g., with Deuterium or ¹³C) can provide definitive insights into bond-breaking and bond-forming steps in complex reaction pathways.

Computational Design of Functionalized this compound Derivatives

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. Density Functional Theory (DFT) and other computational methods can be applied to explore the chemical space of this compound and its derivatives.

Unexplored research in this area includes:

Predicting Reactivity: Computational models can be used to calculate molecular properties such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and bond dissociation energies. These calculations can predict the most likely sites of reactivity for electrophilic or nucleophilic attack and guide the selection of appropriate reagents and catalysts.

Designing Novel Derivatives: By computationally modifying the structure—for example, by adding different substituents to the aromatic ring—researchers can design new derivatives with tailored electronic and steric properties. This could be used to fine-tune the molecule's reactivity for a specific application, such as enhancing its performance as a monomer in polymerization or as a substrate in a highly selective catalytic reaction.

Modeling Reaction Pathways: Computational chemistry can be used to model the transition states and intermediates of potential reactions. This allows for the calculation of activation energies, providing a theoretical basis to understand why certain reaction pathways are favored over others and helping to design more efficient catalysts.

| Computational Method | Research Goal | Predicted Parameter/Outcome |

| Density Functional Theory (DFT) | Determine electronic structure and reactivity. | HOMO/LUMO energies, charge distribution, bond orders. |

| Molecular Dynamics (MD) | Simulate conformational behavior and solvent effects. | Preferred conformations, interaction with solvent molecules. |

| Transition State Searching | Elucidate reaction mechanisms. | Activation energy barriers, geometries of transition states. |

| Virtual Screening | Design derivatives with specific properties. | Predicted reactivity and stability of a library of virtual compounds. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Allyl 2-methyl-6-nitrobenzoate, and how can reaction parameters be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via esterification between 2-methyl-6-nitrobenzoic acid and allyl alcohol, using acid catalysts (e.g., sulfuric acid) under reflux. Advanced methods include microwave-assisted synthesis (e.g., 300–500 W, 80–120°C) or ultrasound irradiation (20–40 kHz) to reduce reaction time and improve yields . Catalytic systems involving ultradispersed zeolites (e.g., clinoptilolite) enhance regioselectivity and reduce byproduct formation. For reproducibility, document molar ratios (e.g., 1:1.2 acid-to-alcohol), solvent polarity (e.g., dichloromethane vs. toluene), and purification steps (e.g., column chromatography with silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm ester linkage (δ ~4.6–4.8 ppm for allyl CH, δ ~165–170 ppm for carbonyl). Assign nitro group splitting patterns in aromatic regions (δ ~8.0–8.5 ppm) .

- IR : Identify ester C=O stretch (~1720 cm) and nitro group asymmetric/symmetric stretches (~1520 and ~1350 cm) .

- X-ray crystallography : Employ SHELX suite (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Refinement parameters (R-factor < 5%, high-resolution data < 1.0 Å) ensure structural accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Allyl derivatives (e.g., allyl chloride) require strict exposure controls due to carcinogenicity risks (IARC Group 2B). Use fume hoods with >0.5 m/s airflow, PPE (nitrile gloves, goggles), and continuous air monitoring (PID detectors for volatile organics). Store at 0–6°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what factors influence stereochemical outcomes?

- Methodological Answer : Use chiral palladium catalysts (e.g., Pd-BINAP complexes) in Tsuji-Trost allylation reactions. Stereoselectivity depends on ligand geometry (e.g., axial vs. planar chirality) and solvent polarity (e.g., THF vs. DMF). For allyl oxime intermediates, optimize diastereomeric excess (d.e.) via temperature (-20°C to 25°C) and counterion effects (e.g., acetate vs. triflate) . Monitor enantiomeric excess (e.e.) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., allyl carbonate cyclization) using Gaussian 09, incorporating solvent effects (PCM model for acetone/water). Validate with experimental UV-Vis spectra (e.g., λ ~300 nm for nitro-aromatic transitions) .

Q. How can azeotropic mixtures (e.g., allyl alcohol/water) be separated during purification, and what pressure-vacuum conditions are optimal?

- Methodological Answer : Use pressure-swing distillation: at 100 kPa, the azeotrope (bp ~88°C) limits separation. Reduce pressure to 9.6 kPa to shift the azeotropic point (bp ~45°C), enabling fractional distillation with >95% purity. Monitor vapor-liquid equilibrium (VLE) data using NRTL models in Aspen Plus for process scaling .

Q. How should researchers address contradictory data in reaction optimization (e.g., temperature vs. yield trade-offs)?

- Methodological Answer : Apply design of experiments (DoE) with response surface methodology (RSM). For allylation reactions, vary temperature (200–510°C), residence time (5–30 s), and propene/chlorine ratios (1:1 to 1:3). Analyze via ANOVA to identify critical factors (e.g., temperature dominates yield above 500°C, but pyrolysis occurs >510°C). Cross-validate with GC-MS and kinetic simulations (Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.